5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a complex organic compound featuring multiple heterocyclic structures
Properties
Molecular Formula |
C18H22BrN5O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C18H22BrN5O2/c1-11-14(9-23(5)20-11)8-22(4)18(25)16-7-6-15(26-16)10-24-13(3)17(19)12(2)21-24/h6-7,9H,8,10H2,1-5H3 |
InChI Key |
IDPMNQQWAZZFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N(C)CC3=CN(N=C3C)C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then subjected to bromination and subsequent coupling reactions to form the final compound. Common reagents used in these reactions include bromine, dimethylpyrazole, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include bromine for halogenation, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDINE: Shares a similar pyrazole structure but differs in its pyrimidine moiety.
3,5-DIMETHYL-1-(3,4,4-TRICHLORO-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-NITRO-1,3-BUTADIENYL)-1H-PYRAZOLE: Another pyrazole derivative with distinct substituents.
Uniqueness
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is unique due to its combination of multiple pyrazole rings and a furanamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
